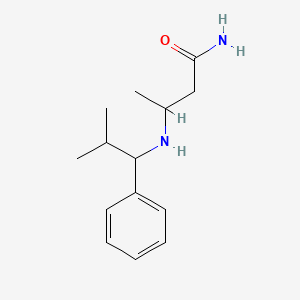

3-((2-Methyl-1-phenylpropyl)amino)butanamide

Description

3-((2-Methyl-1-phenylpropyl)amino)butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a 2-methyl-1-phenylpropylamine group.

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

3-[(2-methyl-1-phenylpropyl)amino]butanamide |

InChI |

InChI=1S/C14H22N2O/c1-10(2)14(12-7-5-4-6-8-12)16-11(3)9-13(15)17/h4-8,10-11,14,16H,9H2,1-3H3,(H2,15,17) |

InChI Key |

OZZATYMCYNVQOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)NC(C)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methyl-1-phenylpropyl)amino)butanamide typically involves the reaction of 2-methyl-1-phenylpropylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-((2-Methyl-1-phenylpropyl)amino)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted amides.

Scientific Research Applications

3-((2-Methyl-1-phenylpropyl)amino)butanamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Methyl-1-phenylpropyl)amino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

The compound shares structural motifs with phenylalkylamines and aminobutane derivatives listed in the evidence, such as:

- 3-amino-1-phenylbutane (CAS 22148-77-2): A primary amine with a phenylbutane chain, lacking the amide group and methyl branching.

- 4-phenyl-2-aminobutane (CAS 22374-89-6): Features an amino group at the second carbon of a phenylbutane chain, differing in substitution position.

- (R)-α-methylbenzenepropanamine (NSC 115524): A chiral benzenepropanamine with a methyl branch, highlighting stereochemical variations .

Table 1: Key Structural Differences

| Compound Name | Functional Group | Substitution Position | Chiral Centers |

|---|---|---|---|

| 3-((2-Methyl-1-phenylpropyl)amino)butanamide | Amide | C3 of butanamide | 1 (unconfirmed) |

| 3-amino-1-phenylbutane | Primary amine | C3 of butane | None |

| 4-phenyl-2-aminobutane | Primary amine | C2 of butane | None |

| (R)-α-methylbenzenepropanamine | Primary amine | C1 of propanamine | 1 (R-configuration) |

Physicochemical Properties

- Lipophilicity: The amide group in this compound likely reduces logP compared to its amine analogs (e.g., 3-amino-1-phenylbutane), which lack hydrogen-bond acceptors. This could decrease membrane permeability but improve aqueous solubility .

Pharmacological Implications

- Receptor Binding: Amine analogs like 4-phenyl-2-aminobutane may interact with monoamine transporters or receptors (e.g., serotonin, dopamine) due to their structural similarity to neurotransmitters. The amide derivative’s reduced basicity might diminish such interactions but enhance selectivity for non-CNS targets .

- Metabolic Stability: The amide group in this compound may resist enzymatic hydrolysis compared to ester-containing analogs, extending half-life.

Biological Activity

3-((2-Methyl-1-phenylpropyl)amino)butanamide, also known as a derivative of butanamides, has garnered significant interest due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the cell. Preliminary studies suggest that it may function as an inhibitor of certain phosphatases involved in the DNA damage response, similar to other compounds in its class that target Wip1 phosphatase, which is known to regulate p53 activity and genomic stability .

Biological Activities

The compound has been evaluated for various biological activities, including:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit the growth of cancer cells by modulating pathways associated with apoptosis and cell cycle regulation. The inhibition of Wip1 phosphatase activity has been linked to enhanced p53 activation, leading to increased apoptosis in tumor cells .

- Metabolic Effects : There is emerging evidence that this compound could influence metabolic pathways. For instance, studies on related compounds have shown that they can affect lipid metabolism and have implications in conditions like phospholipidosis .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Inhibition of Wip1 Phosphatase

In a study examining a series of alkyl-substituted derivatives, it was found that modifications in the structure significantly impacted inhibitory activity against Wip1. For instance, introducing a methoxy group on the phenyl ring improved inhibitory potency (IC50 = 37 ± 2 μM), indicating that structural variations can enhance biological efficacy .

Case Study 2: Metabolic Profiling

A related study assessed the impact of similar compounds on lysosomal phospholipase A2 (LPLA2), revealing a strong correlation between LPLA2 inhibition and the potential for drug-induced phospholipidosis. This suggests that this compound may share similar metabolic interactions and could be further investigated for its safety profile in clinical settings .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of butanamide derivatives. Compounds with longer alkyl chains or specific functional groups have demonstrated improved inhibitory effects against cancer-related targets. For example, variations at specific positions on the aromatic ring have been shown to significantly alter IC50 values, underscoring the potential for tailored drug design based on structure-activity relationships .

Q & A

Q. What synthetic methodologies are most effective for producing 3-((2-Methyl-1-phenylpropyl)amino)butanamide with high yield and purity?

The synthesis involves multi-step reactions, often starting with precursors like 2-Methyl-1-phenylpropylamine. A validated approach includes condensation with a butanamide derivative under metal-catalyzed conditions. For example, highlights the use of Zn, PbCl₂, and TiCl₄ in THF at room temperature for analogous phenylpropylamine coupling. Key optimization strategies:

- Catalyst screening : Transition metals like TiCl₄ enhance reaction efficiency .

- Solvent selection : THF improves solubility and reaction kinetics .

- Purification : Column chromatography or recrystallization ensures >98% purity (as in ) .

| Reaction Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Amide coupling | Zn, PbCl₂, TiCl₄, THF, rt | Adjust TiCl₄ stoichiometry by ±10% |

| Work-up | CH₂Cl₂ extraction | Use anhydrous conditions to avoid hydrolysis |

Q. How can researchers ensure structural fidelity and purity of this compound during synthesis?

Analytical validation is critical:

- GC/MS or HPLC : Assess purity (>98% as per ) and detect side products .

- NMR spectroscopy : Confirm stereochemistry (e.g., phenylpropyl group orientation) .

- Comparative standards : Use reference materials like 3-oxo-2-Phenylbutanamide () to cross-validate retention times .

| Technique | Key Parameters | Consistency Check |

|---|---|---|

| GC-MS | DB-5 column, 70 eV EI | Match fragmentation patterns to literature |

| ¹H NMR | 500 MHz, CDCl₃ | Verify aromatic proton splitting (δ 7.2–7.4 ppm) |

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Discrepancies may arise from bioavailability or metabolic instability. Methodological approaches include:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution.

- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites .

- Orthogonal assays : Compare receptor binding (in vitro) with behavioral models (in vivo) .

| Assay Type | Key Metrics | Resolution Strategy |

|---|---|---|

| In vitro IC₅₀ | Receptor inhibition at 10 μM | Adjust for protein binding in plasma |

| In vivo ED₅₀ | Dose-response in rodent models | Incorporate metabolic enzyme inhibitors |

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the phenylpropyl moiety?

and provide frameworks for SAR in phenylpropyl analogs:

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) at the phenyl ring .

- Stereochemical analysis : Synthesize enantiomers and compare activity (e.g., ’s amphetamine analogs) .

- Computational modeling : Use docking simulations to predict binding affinities.

Q. What advanced analytical techniques are recommended for characterizing enantiomeric purity?

Chiral separation and analysis are essential:

- Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers.

- Circular dichroism (CD) : Confirm absolute configuration .

- Vibrational spectroscopy : Compare IR/Raman spectra with enantiopure standards.

| Technique | Resolution Parameters | Validation Criteria |

|---|---|---|

| Chiral HPLC | Hexane:IPA (90:10), 1 mL/min | Baseline separation (R > 1.5) |

| CD Spectroscopy | 190–250 nm scan | Match Cotton effect to known enantiomer |

Q. How should researchers address batch-to-batch variability in pharmacological assays?

emphasizes rigorous quality control:

- Batch-specific COA : Request certificates of analysis for each synthesis lot .

- Stability studies : Monitor degradation under stress conditions (heat, light).

- Inter-laboratory validation : Replicate assays across independent labs.

| Parameter | Acceptance Criteria | Corrective Action |

|---|---|---|

| Purity | ≥98% (GC/HPLC) | Re-purification via column chromatography |

| Solubility | ≥10 mM in DMSO | Optimize solvent system (e.g., DMSO:PBS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.